molecular formula C11H11BrO5 B7761476 (5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid CAS No. 486994-21-2

(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid

货号: B7761476
CAS 编号: 486994-21-2
分子量: 303.11 g/mol
InChI 键: OHTAODBDCAKZJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid is a useful research compound. Its molecular formula is C11H11BrO5 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid (CAS No. 486994-21-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₁H₁₁BrO₅
Molecular Weight303.106 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point438.2 ± 40.0 °C at 760 mmHg
Flash Point218.8 ± 27.3 °C

These properties indicate a stable compound with potential for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit certain enzymes by mimicking natural substrates, thereby disrupting metabolic pathways critical for cellular functions .

Biological Activity

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anti-inflammatory Effects :
    • The compound has shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. In vitro studies reported IC50 values ranging from 0.06 to 0.09 μM, indicating potent anti-inflammatory properties compared to standard drugs like celecoxib .
  • Antimicrobial Activity :
    • Preliminary screening against various bacterial and fungal strains demonstrated promising antimicrobial effects, suggesting potential applications in treating infections .
  • Anticancer Potential :
    • Research indicates that this compound may possess anticancer properties, particularly through apoptosis induction in cancer cell lines. Specific studies have shown that the compound can inhibit cell proliferation and induce cell cycle arrest .

Case Studies

A selection of case studies further illustrates the biological activity of this compound:

  • Study on COX Inhibition : A comparative analysis of various phenoxyacetic acids demonstrated that the introduction of a bromo group significantly enhanced COX-2 selectivity and inhibition potency, positioning this compound as a leading candidate for anti-inflammatory drug development .
  • Antimicrobial Screening : In a study assessing the efficacy of various phenolic compounds against Mycobacterium tuberculosis, this compound exhibited notable activity, outperforming traditional antibiotics like isoniazid .

科学研究应用

Chemical Properties and Structure

The compound features a bromine atom, an ethoxy group, and a formyl group attached to a phenoxyacetic acid backbone. This specific arrangement of functional groups contributes to its reactivity and biological activity.

Medicinal Chemistry

  • Anticancer Activity : Research has demonstrated that (5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating significant inhibition of cell proliferation in:
    • HCT-116 (Colorectal Cancer): IC50 = 15.3 μM
    • HEP2 (Epidermoid Carcinoma): IC50 = 12.7 μM
    • MDA-MB-231 (Breast Cancer): IC50 = 10.5 μM .

Enzyme Inhibition

The compound has been utilized as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways. Its mechanism often involves covalent bond formation with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

Antimicrobial Properties

There is evidence suggesting that derivatives of this compound exhibit antibacterial activity against various strains. The presence of the bromo and formyl groups may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Cytotoxicity Assessment

A study employing the MTT assay revealed that this compound exhibited significant cytotoxicity against HEP2 cells, with an IC50 value of 12.7 μM . This suggests strong potential as an anticancer agent.

Mechanistic Insights

Further investigations indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell death in cancerous cells .

Summary Table of Biological Activities

Activity Cell Line IC50 Value (μM) Reference
AnticancerHCT-11615.3
AnticancerHEP212.7
AnticancerMDA-MB-23110.5
Enzyme InhibitionVarious EnzymesVaries
Antimicrobial ActivityVarious StrainsVaries

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid?

  • Answer : The synthesis involves three key steps:

  • Ethoxylation : Introduction of the ethoxy group via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) and a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF .
  • Formylation : Application of the Vilsmeier-Haack reaction with POCl₃ and DMF to introduce the formyl group at the para position of the aromatic ring. Reaction conditions (temperature, stoichiometry) are critical to avoid over-oxidation .
  • Bromination : Electrophilic aromatic substitution using brominating agents (e.g., Br₂ in acetic acid) under controlled conditions to minimize di-substitution byproducts .
    • Validation : Characterization via ¹H/¹³C NMR and LC-MS confirms intermediate structures.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H NMR identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and formyl (δ 9.8–10.2 ppm) groups. ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2850–2950 cm⁻¹ (ethoxy C-H stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₁BrO₅, calculated 302.99 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry (e.g., monoclinic P2₁/c space group) .

Advanced Research Questions

Q. How can regioselectivity challenges during formylation be addressed in the synthesis of this compound?

  • Answer :

  • Directing Groups : Use electron-donating substituents (e.g., ethoxy) to orient formylation to the para position. Competitive meta substitution is suppressed by steric hindrance from the ethoxy group .
  • Catalytic Control : Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic attack at the desired position .
  • Reaction Monitoring : In-situ FTIR or TLC tracks formylation progress to avoid over-reaction.

Q. What strategies mitigate competing side reactions when introducing the ethoxy group?

  • Answer :

  • Protection-Deprotection : Temporarily protect the phenolic –OH group (e.g., using acetyl chloride) before ethoxylation to prevent alkylation at unintended sites .
  • Solvent Optimization : Use DMF or DMSO to stabilize intermediates and reduce SN2 side reactions .
  • Temperature Gradients : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates .

Q. How is this compound utilized in medicinal chemistry research?

  • Answer :

  • Enzyme Inhibition : Acts as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) by mimicking ATP-binding motifs. IC₅₀ values are determined via fluorescence polarization assays .
  • Structure-Activity Relationships (SAR) : Modifications at the formyl group (e.g., conversion to hydrazones) enhance binding affinity to target proteins .
  • In Vivo Studies : Radiolabeled derivatives (e.g., ¹⁴C) track biodistribution in murine models .

Q. Data Analysis & Optimization

Q. How can researchers resolve contradictions in melting point data across studies?

  • Answer :

  • Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting points .
  • Differential Scanning Calorimetry (DSC) : Provides precise thermal profiles (onset, peak) to distinguish polymorphic forms .
  • Interlab Validation : Cross-check data using standardized protocols (e.g., USP guidelines) .

Q. What are the optimal conditions for the Vilsmeier-Haack formylation step?

  • Answer :

  • Stoichiometry : 1.2 equiv. POCl₃ to DMF ensures complete activation of the formylating agent .
  • Temperature : Maintain 0–5°C during reagent mixing to prevent exothermic side reactions. Warm to 50°C for 4–6 hours for completion .
  • Workup : Quench with ice-water and neutralize with NaHCO₃ to isolate the formyl product in >85% yield .

属性

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-2-16-9-3-7(5-13)8(12)4-10(9)17-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTAODBDCAKZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241054
Record name 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486994-21-2
Record name 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486994-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。